

In-Depth Technical Guide to m-PEG3-aldehyde (CAS Number 356066-46-1)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-aldehyde, with the CAS number 356066-46-1, is a methoxy-terminated polyethylene glycol (PEG) derivative featuring a terminal aldehyde functional group. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, primarily for its role in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] The inclusion of a three-unit PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugates, making it a valuable tool in pharmaceutical research and development.[1] [2] This guide provides a comprehensive overview of the chemical properties, applications, and reaction methodologies associated with **m-PEG3-aldehyde**.

Chemical and Physical Properties

m-PEG3-aldehyde is a clear, colorless to light yellow liquid at room temperature. Its chemical structure consists of a methoxy group at one terminus and an aldehyde group at the other, connected by a short, hydrophilic chain of three ethylene glycol units.

Table 1: Physicochemical Properties of m-PEG3-aldehyde



Property	Value	Reference
CAS Number	356066-46-1	[1][2]
Molecular Formula	C8H16O4	[2][6]
Molecular Weight	176.21 g/mol	[2][6]
IUPAC Name	3-[2-(2- methoxyethoxy)ethoxy]propan al	[7]
SMILES	O=CCCOCCOCCOC	[1][6]
Appearance	Colorless to light yellow liquid	[1]
Purity	Typically ≥95%	[6]
Storage Conditions	-20°C, stored under nitrogen	[1][6]
Solubility	Soluble in DMSO	[1]

Key Applications in Research and Drug Development

The aldehyde functional group of **m-PEG3-aldehyde** is a versatile reactive handle for the covalent modification of biomolecules. Its primary applications stem from its ability to react with primary amines, hydrazides, and aminooxy groups to form stable linkages.

PROTAC Synthesis

m-PEG3-aldehyde is widely utilized as a linker in the synthesis of PROTACs.[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **m-PEG3-aldehyde** provides the necessary spacing and flexibility for the two ends of the PROTAC to bind effectively to their respective protein targets.

Bioconjugation and PEGylation



The process of covalently attaching PEG chains to proteins, peptides, or small molecules is known as PEGylation. This technique is employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The aldehyde group of **m-PEG3-aldehyde** can be used to PEGylate biomolecules containing accessible primary amine groups through reductive amination.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, **m-PEG3-aldehyde** can serve as a linker to conjugate a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG spacer can help to mitigate aggregation and improve the solubility of the final ADC product.

Experimental Protocols

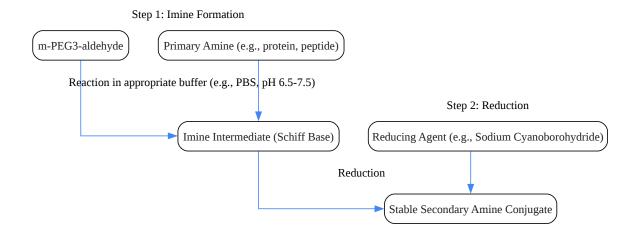
While specific, detailed experimental protocols for **m-PEG3-aldehyde** are not extensively available in the public domain, the following sections describe the general methodologies for the key reactions involving this reagent. Researchers should optimize these protocols for their specific applications.

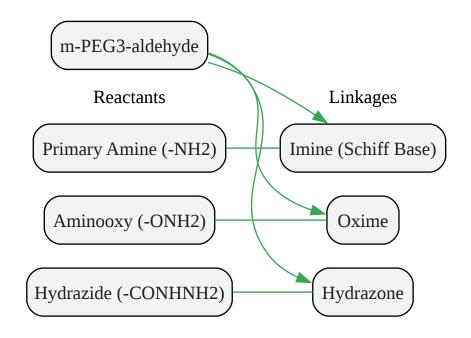
Reductive Amination with Primary Amines

Reductive amination is a common method for forming a stable carbon-nitrogen bond between an aldehyde and a primary amine. The reaction proceeds in two steps: the initial formation of a Schiff base (imine), followed by its reduction to a secondary amine.

Experimental Workflow for Reductive Amination







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